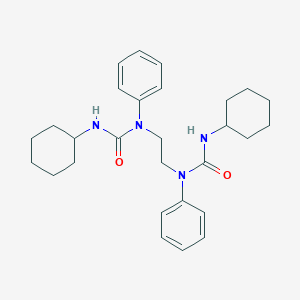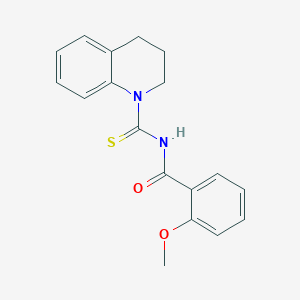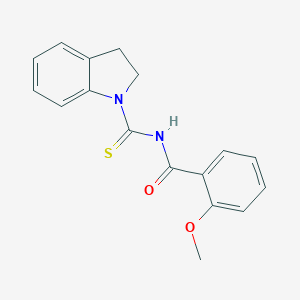![molecular formula C20H13F4N3O3S B319670 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B319670.png)
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole moiety, a fluorophenyl group, and a trifluoromethyl-pyrimidinylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the benzo[1,3]dioxole core, the introduction of the fluorophenyl group, and the attachment of the trifluoromethyl-pyrimidinylsulfanyl moiety. Common synthetic routes may involve:
Formation of Benzo[1,3]dioxole Core: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Introduction of Fluorophenyl Group: This step may involve a palladium-catalyzed C-N cross-coupling reaction.
Attachment of Trifluoromethyl-Pyrimidinylsulfanyl Moiety: This can be done using a Pd-catalyzed amination reaction with appropriate heteroaryl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of a benzo[1,3]dioxole core, a fluorophenyl group, and a trifluoromethyl-pyrimidinylsulfanyl moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.
属性
分子式 |
C20H13F4N3O3S |
|---|---|
分子量 |
451.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H13F4N3O3S/c21-12-3-1-11(2-4-12)14-8-17(20(22,23)24)27-19(26-14)31-9-18(28)25-13-5-6-15-16(7-13)30-10-29-15/h1-8H,9-10H2,(H,25,28) |
InChI 键 |
GDWHQXLHDPVNHR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B319592.png)
![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B319593.png)
![N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319594.png)
![N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319599.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B319600.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B319601.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-methoxybenzamide](/img/structure/B319602.png)
![N-{[(4-anilinophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B319603.png)
![N-[ethyl(phenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B319605.png)
![N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319606.png)


![N,N'-1,3-propanediylbis[2-(2,4-dimethylphenoxy)acetamide]](/img/structure/B319609.png)
